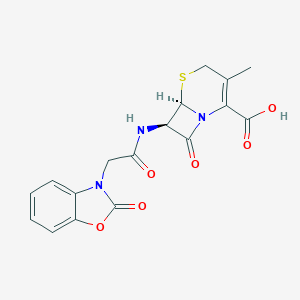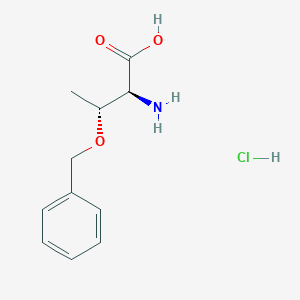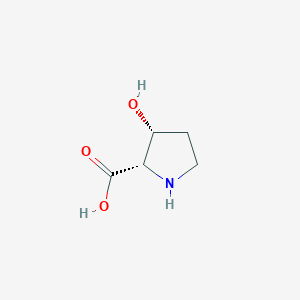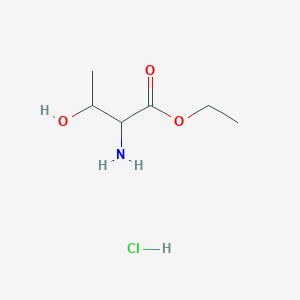![molecular formula C14H22N2O3S B151337 2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid CAS No. 133804-52-1](/img/structure/B151337.png)
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid, commonly known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. DPBS is a sulfonic acid derivative of diazepam, a well-known benzodiazepine drug that is commonly used for its anxiolytic and sedative effects. However, unlike diazepam, DPBS is not used for medical purposes but rather as a research tool due to its unique properties.
Wirkmechanismus
DPBS exerts its effect on the GABA-A receptor by binding to a specific site on the receptor, known as the benzodiazepine site. This binding enhances the effect of GABA on the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the cell membrane. This hyperpolarization results in the inhibition of neuronal activity, leading to the anxiolytic and sedative effects observed with benzodiazepine drugs.
Biochemische Und Physiologische Effekte
DPBS has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. These effects are mediated through the GABA-A receptor and are similar to those observed with benzodiazepine drugs. However, unlike benzodiazepines, DPBS does not have any affinity for the benzodiazepine binding site on the GABA-A receptor, making it a unique tool for studying the receptor.
Vorteile Und Einschränkungen Für Laborexperimente
DPBS has several advantages as a research tool, including its high potency, selectivity, and lack of affinity for the benzodiazepine binding site. These properties make DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, DPBS also has some limitations, including its limited solubility in aqueous solutions and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving DPBS, including the development of new analogs with improved properties and the use of DPBS in the study of neurological disorders such as epilepsy and anxiety disorders. Additionally, DPBS could be used in combination with other drugs to enhance their therapeutic effects or to overcome drug resistance. Overall, DPBS has significant potential as a research tool and could lead to the development of new treatments for a wide range of neurological disorders.
Wissenschaftliche Forschungsanwendungen
DPBS is widely used in scientific research as a tool to study the GABA-A receptor, which is a key player in the central nervous system. DPBS is a positive allosteric modulator of the GABA-A receptor, which means that it enhances the effect of GABA, the main inhibitory neurotransmitter in the brain. This property makes DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions.
Eigenschaften
CAS-Nummer |
133804-52-1 |
|---|---|
Produktname |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
Molekularformel |
C14H22N2O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(1,4-diazepan-1-yl)-5-propylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22N2O3S/c1-2-4-12-5-6-13(14(11-12)20(17,18)19)16-9-3-7-15-8-10-16/h5-6,11,15H,2-4,7-10H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
NGNBMODIBJBTLS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
Synonyme |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)
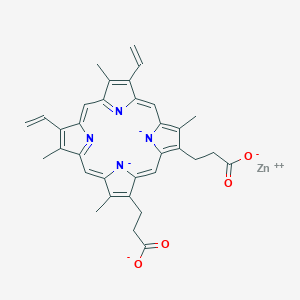
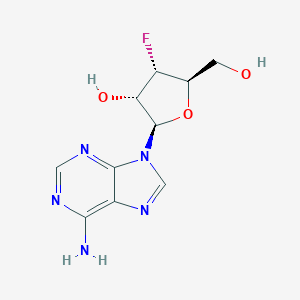
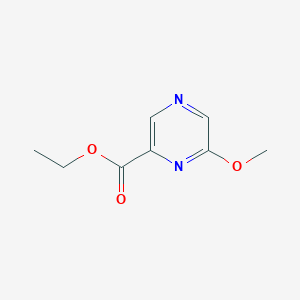
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
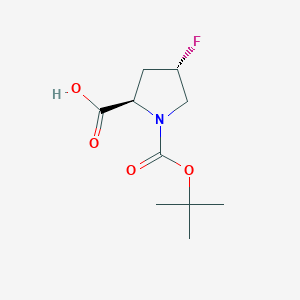
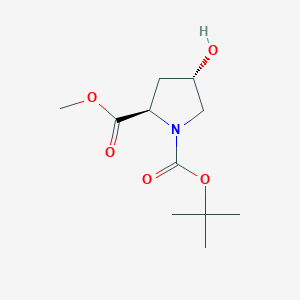
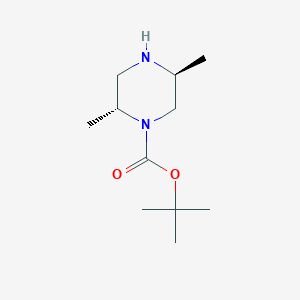
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
